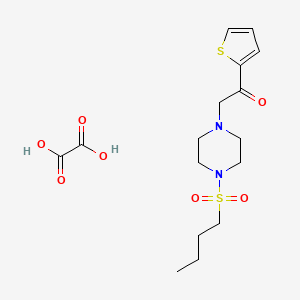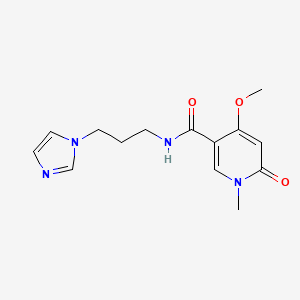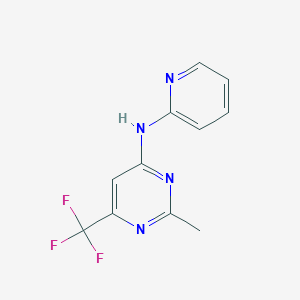![molecular formula C18H12N2O3 B2584781 2-[(2-Oxo-1,2-Dihydrochinolin-4-yl)methyl]-2,3-Dihydro-1H-isoindol-1,3-dion CAS No. 1459834-28-6](/img/structure/B2584781.png)
2-[(2-Oxo-1,2-Dihydrochinolin-4-yl)methyl]-2,3-Dihydro-1H-isoindol-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex chemical structure. It contains amide, malonate, and quinoline groups . The presence of these groups suggests that it is likely to have biological activity, possibly as a pharmaceutical .
Synthesis Analysis
A mild and versatile method based on Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) was developed to tether 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) with 4-azido-2-quinolones in good yields . This methodology allowed attaching three quinolone molecules via a triazole linker with the proposed mechanism .Molecular Structure Analysis
The compound has a molecular weight of 374.39 . Its IUPAC name is diethyl 2-(acetylamino)-2-[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]malonate . The InChI code is 1S/C19H22N2O6/c1-4-26-17(24)19(21-12(3)22,18(25)27-5-2)11-13-10-16(23)20-15-9-7-6-8-14(13)15/h6-10H,4-5,11H2,1-3H3,(H,20,23)(H,21,22) .Chemical Reactions Analysis
The compound is a product from one molecule of 4b and one molecule of 7b without elimination . It exhibited a molecular formula of C40H32N6O8 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese und spektroskopische Analyse
Die Verbindung wurde unter Verwendung einer Triethylamin-vermittelten O-Acylierungsreaktion zwischen 8-Hydroxychinolin-2(1 H)-on und 4-Chlorbenzoylchlorid in Acetonitril bei Raumtemperatur synthetisiert . Diese Methodik zeichnet sich durch ein sauberes Reaktionsprofil und ein unkompliziertes Verfahren aus . Das 2-Oxochinolinderivat wurde mittels spektroskopischer, spektrometrischer und thermischer Analysen charakterisiert, wodurch ein umfassendes Verständnis seiner Molekülstruktur und seiner thermischen Eigenschaften ermöglicht wurde .
Antitumoraktivität
Auf Chinolin-2(1 H)-on basierende Verbindungen haben sich als vielversprechende und effektive Leitstrukturen für die Hemmung wichtiger Rezeptortyrosinkinasen (RTKs) herauskristallisiert, die an der Bildung und Aufrechterhaltung der Tumorendothelien beteiligt sind, wie z. B. der vaskulären endothelialen Wachstumsfaktorrezeptor (VEGFR) und die Thrombozyten-abgeleitete Wachstumsfaktorrezeptor (PDGFR) Kinasen .
Apoptotische Antiproliferationsmittel
Es wurde eine milde und vielseitige Methode auf Basis einer Cu-katalysierten [2+3]-Cycloaddition (Huisgen-Meldal-Sharpless-Reaktion) entwickelt, um 3,3’-((4-(Prop-2-yn-1-yloxy)phenyl)methylen)bis(4-hydroxychinolin-2(1 H)-one) mit 4-Azido-2-chinolonen in guten Ausbeuten zu verketten . Diese Methodik ermöglichte die Anbindung von drei Chinolonmolekülen über einen Triazol-Linker mit dem vorgeschlagenen Mechanismus . Die Produkte sind interessante Vorstufen für ihre antiproliferative Aktivität .
Hemmende Aktivität gegen ABCB1
Die Verbindung wurde bei der Entwicklung mathematischer QSAR-Modelle zur Beschreibung und Vorhersage der inhibitorischen Aktivität von Chinolinderivaten gegen ABCB1 aus verschiedenen 2D- und 3D-Moleküldeskriptor verwendet .
Antiproliferative Aktivität
Die Verbindung wurde auf ihre antiproliferative Aktivität mit 59 Zelllinien untersucht, die aus Lungen-, Dickdarm-, Gehirn-, Eierstock-, Nieren-, Prostata- und Brusttumoren sowie menschlicher Leukämie und Melanom gewonnen wurden .
Potenzielle Antitumorverbindungen
Eine kürzlich durchgeführte Untersuchung ergab, dass 2-Oxochinolin eine verstärkte Aktivität gegenüber Krebszelllinien zeigt . Daher wurde der aktive pharmazeutische Kern von 2-Oxochinolin ausgewählt, um durch die Einführung verschiedener funktioneller Gruppen nach neuen potenziellen Antitumorverbindungen zu suchen .
Wirkmechanismus
Target of Action
2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione primarily targets specific enzymes and receptors involved in cellular proliferation and apoptosis. The compound interacts with proteins such as caspases, which play a crucial role in the execution phase of cell apoptosis, and certain kinases that regulate cell cycle progression .
Mode of Action
2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione binds to its target enzymes and receptors, leading to the activation or inhibition of these proteins. This interaction results in the modulation of signaling pathways that control cell growth and death. For instance, the compound can activate caspases, leading to the cleavage of cellular proteins and the initiation of apoptosis .
Biochemical Pathways
The biochemical pathways affected by 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione include the intrinsic and extrinsic apoptotic pathways. By influencing these pathways, the compound promotes the release of cytochrome c from mitochondria, which in turn activates caspase-9 and subsequently caspase-3, leading to programmed cell death . Additionally, it can inhibit pathways that promote cell survival, such as the PI3K/AKT pathway .
Pharmacokinetics
The pharmacokinetics of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione include the induction of apoptosis in cancer cells, leading to reduced tumor growth and proliferation. The compound’s action results in the fragmentation of DNA, cell shrinkage, and membrane blebbing, which are characteristic features of apoptotic cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. For instance, acidic environments can enhance the compound’s stability and efficacy, while extreme temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and therapeutic outcomes .
: Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-oxo-1H-quinolin-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-16-9-11(12-5-3-4-8-15(12)19-16)10-20-17(22)13-6-1-2-7-14(13)18(20)23/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCDQQHBZLEXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2584700.png)

![methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2584703.png)
![3-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2584704.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584706.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2584707.png)
![3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2584710.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2584712.png)
![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)




